Dup 714

Description

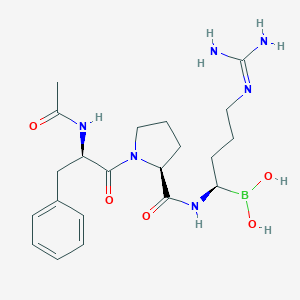

Structure

2D Structure

Propriétés

Numéro CAS |

130982-43-3 |

|---|---|

Formule moléculaire |

C21H33BN6O5 |

Poids moléculaire |

460.3 g/mol |

Nom IUPAC |

[(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid |

InChI |

InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1 |

Clé InChI |

FXFYPTZERULUBS-SQNIBIBYSA-N |

SMILES isomérique |

B([C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |

SMILES canonique |

B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |

Apparence |

Solid powder |

Autres numéros CAS |

130982-43-3 |

Synonymes |

Ac-Phe-Pro-boroArg-OH acetylphenylalanyl-prolyl-boroarginine Dup 714 Dup-714 DuP714 |

Origine du produit |

United States |

Foundational & Exploratory

AMG 714: A Deep Dive into its Mechanism of Action in Celiac Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AMG 714, an investigational monoclonal antibody, in the context of celiac disease. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying biology, clinical trial data, and experimental methodologies associated with this therapeutic agent.

The Central Role of Interleukin-15 in Celiac Disease Pathogenesis

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals.[1] The subsequent inflammatory cascade within the small intestine leads to villous atrophy, malabsorption, and a range of clinical symptoms.[1] A key cytokine implicated in the immunopathology of celiac disease is Interleukin-15 (IL-15).[2][3][4][5]

Upregulation of IL-15 in the intestinal mucosa is a hallmark of celiac disease and correlates with the degree of mucosal damage.[2] IL-15 is overexpressed in both the gut epithelium and the lamina propria, allowing it to exert pleiotropic effects on various immune cells and disrupt intestinal homeostasis.[2] Its multifaceted roles in driving the disease process include:

-

Activation and Proliferation of Intraepithelial Lymphocytes (IELs): IL-15 is a major factor in the activation and proliferation of IELs, which are predominantly CD8+ T cells.[6] These IELs are responsible for the apoptosis of enterocytes and the characteristic flattening of the villi seen in celiac disease.[6]

-

Promotion of a Pro-inflammatory Environment: IL-15 drives the development of Th1 cells and the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ).[4]

-

Impairment of Immune Regulation: IL-15 can render T cells resistant to suppression by regulatory T cells (Tregs), further exacerbating the inflammatory response to gluten.[3]

AMG 714: Targeting the IL-15 Pathway

AMG 714 (also known as PRV-015) is a human immunoglobulin G1 (IgG1) monoclonal antibody designed to specifically target and neutralize IL-15.[6][7][8] By binding to IL-15, AMG 714 blocks its interaction with its receptor complex on immune cells, thereby inhibiting the downstream signaling cascade that promotes intestinal inflammation and damage in celiac disease.[8] The therapeutic rationale for AMG 714 is to interrupt the key pathogenic mechanisms driven by IL-15, offering a potential treatment for celiac disease, particularly for patients who do not respond adequately to a gluten-free diet.[7][9]

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

Caption: IL-15 signaling pathway in celiac disease and the inhibitory action of AMG 714.

Caption: Generalized workflow of a Phase 2a clinical trial for AMG 714 in celiac disease.

Caption: Logical relationship between IL-15, intestinal damage, and the therapeutic effect of AMG 714.

Clinical Trial Data

The following tables summarize the quantitative data from a key Phase 2a, randomized, double-blind, placebo-controlled study of AMG 714 in adults with celiac disease exposed to a gluten challenge.[10]

Table 1: Efficacy Endpoints

| Endpoint | Placebo | AMG 714 (150 mg) | AMG 714 (300 mg) | p-value (vs. Placebo) |

| Change in Villous Height to Crypt Depth (VHCD) Ratio (%) | - | -2.49 | 6.39 | 0.73 (150 mg) 0.34 (300 mg) |

| Change in CD3+ Intraepithelial Lymphocyte Density | - | - | Trend towards improvement | Not statistically significant |

| Change in Bristol Stool Form Scale (BSFS) - Diarrhea | - | Improvement | Improvement | 0.01 (150 mg) 0.0002 (300 mg) |

| Change in Anti-tTG and Anti-DGP Antibodies | Increase | Increase | Increase | No significant difference |

Data presented as least square mean difference in the relative change from baseline.[10]

Table 2: Safety and Tolerability

| Adverse Event | Placebo (n=19) | AMG 714 (150 mg) (n=22) | AMG 714 (300 mg) (n=21) |

| Any Treatment-Emergent Adverse Event | 19 (100%) | 21 (95%) | 20 (95%) |

| Gastrointestinal Disorders | 13 (68%) | 17 (77%) | 16 (76%) |

| Injection Site Reactions | 5 (26%) | 8 (36%) | 11 (52%) |

| Serious Adverse Events | 0 | 0 | 0 |

Data presented as n (%).[10]

Experimental Protocols

Phase 2a Gluten Challenge Study (NCT02637141)

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted at three sites in Finland.[10]

-

Inclusion Criteria: Adults aged 18-80 years with a confirmed diagnosis of celiac disease who had been on a gluten-free diet for at least 12 months.[10]

-

Treatment: Patients were randomly assigned to receive subcutaneous injections of AMG 714 (150 mg or 300 mg) or placebo.[10]

-

Gluten Challenge: Patients without severe villous atrophy at baseline underwent a daily gluten challenge (2-4 g) from week 2 to week 12.[10]

-

Primary Efficacy Endpoint: The percentage change from baseline to week 12 in the villous height-to-crypt depth (VHCD) ratio, assessed from small bowel biopsy samples.[10]

-

Secondary Efficacy Endpoints:

-

CD3-positive intraepithelial lymphocyte density.[10]

-

Clinical symptoms measured by the Gastrointestinal Symptom Rating Scale (GSRS), Celiac Disease GSRS, and Bristol Stool Form Scale (BSFS).[10]

-

Changes in serum anti-tissue transglutaminase (tTG) and anti-deamidated gliadin peptide (DGP) antibodies.[10]

-

-

Biopsy and Histological Assessment: Small bowel biopsies were obtained at baseline and week 12 for histological assessments.[10]

Conclusion

AMG 714 represents a targeted therapeutic approach for celiac disease by neutralizing the key pathogenic cytokine, IL-15. While the primary endpoint of preventing mucosal injury during a high-dose gluten challenge was not met in a Phase 2a trial, the observed improvements in intraepithelial lymphocyte density and clinical symptoms suggest that AMG 714 may hold promise, particularly for patients with non-responsive celiac disease.[6][10] Further research is warranted to fully elucidate the potential of this anti-IL-15 monoclonal antibody in the management of celiac disease.[11]

References

- 1. Coeliac disease - Wikipedia [en.wikipedia.org]

- 2. IL-15: a central regulator of celiac disease immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of interleukin-15 and interleukin-21, two γ-chain-related cytokines, in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-IL-15 monoclonal antibody for the treatment of coeliac disease: the light at the end of the gluten free diet tunnel? - Popa - Digestive Medicine Research [dmr.amegroups.org]

- 7. amgen.com [amgen.com]

- 8. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news.sanofi.us [news.sanofi.us]

- 10. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - [medicinesresources.nhs.uk]

Ordesekimab: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ordesekimab (also known as AMG 714 and PRV-015) is a fully human monoclonal antibody of the immunoglobulin G1 (IgG1) subclass that specifically targets the cytokine interleukin-15 (IL-15).[1][2] IL-15 is a pro-inflammatory cytokine implicated in the pathogenesis of several autoimmune diseases, including celiac disease and vitiligo.[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of ordesekimab. It details the antibody's mechanism of action, summarizes key experimental data in structured tables, provides available methodologies for critical experiments, and visualizes essential pathways and workflows using the DOT language for Graphviz.

Introduction: The Rationale for Targeting IL-15

Interleukin-15 (IL-15) is a crucial cytokine in the innate and adaptive immune systems, playing a significant role in the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells.[2] In autoimmune diseases such as celiac disease, IL-15 is overexpressed in the intestinal mucosa, driving the expansion and activation of intraepithelial lymphocytes (IELs) that contribute to villous atrophy and other pathological features of the disease.[4] Similarly, in vitiligo, IL-15 is implicated in the maintenance of resident memory T cells that mediate the destruction of melanocytes. By neutralizing IL-15, ordesekimab aims to dampen these pathological immune responses.

Discovery and Antibody Profile

Ordesekimab is a fully human IgG1κ monoclonal antibody.[1] It binds to IL-15 and inhibits its interaction with the IL-2 receptor β (IL-2Rβ) and the common γ chain (γc) of the IL-15 receptor complex.[1] This blockade prevents downstream signaling, thereby mitigating the pro-inflammatory effects of IL-15.

Mechanism of Action

Ordesekimab's primary mechanism of action is the neutralization of IL-15 signaling. IL-15 is unique in that it is often presented in trans by the IL-15 receptor α chain (IL-15Rα) on antigen-presenting cells (APCs) to responding cells expressing the IL-2Rβ/γc complex. Ordesekimab binds to IL-15 and sterically hinders its association with IL-2Rβ and γc, thus inhibiting the activation of downstream signaling pathways such as the JAK-STAT pathway.

Preclinical Development

Evaluation of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

A key aspect of the preclinical safety assessment of ordesekimab was the evaluation of its potential to induce ADCC. This was a concern because ordesekimab, being an IgG1 antibody, could theoretically bind to Fcγ receptors on immune cells (like NK cells) and simultaneously to IL-15 presented on cells like monocytes, potentially leading to the destruction of these IL-15 presenting cells.[2] This was particularly relevant as different manufacturing lots of ordesekimab showed variability in the levels of high-mannose glycans on the Fc region, which can influence Fcγ receptor binding.[2]

While a detailed step-by-step protocol is not publicly available, the principles of the assay involved co-culturing human peripheral blood mononuclear cells (PBMCs) with recombinant human IL-15 and various concentrations of ordesekimab from lots with different high-mannose content.[2] The potential for ADCC was assessed by measuring the lysis of target cells (monocytes) within the PBMC population.

In vitro ADCC assays did not show any cytolytic effect of ordesekimab on monocytes, regardless of the high-mannose content.[2] Furthermore, a review of nonclinical toxicology studies in cynomolgus macaques using a surrogate anti-IL-15 antibody and clinical data from human trials found no evidence of monocyte depletion or cytotoxicity in organs with high IL-15Rα expression.[2][5] This suggests that ADCC is not a significant risk associated with ordesekimab treatment.[2]

Clinical Development

Ordesekimab has been evaluated in several Phase 2 clinical trials for celiac disease and vitiligo.

Celiac Disease

This study assessed the efficacy and safety of ordesekimab in adults with celiac disease on a gluten-free diet who underwent a gluten challenge.[6]

-

Biopsy Acquisition: Small bowel biopsy samples were obtained at baseline and at week 12.[6]

-

Histology: Villous height to crypt depth (VHCD) ratio was measured from hematoxylin and eosin-stained sections.[6]

-

Immunohistochemistry: The density of CD3-positive intraepithelial lymphocytes (IELs) was quantified.[6]

-

Flow Cytometry of IELs: While not explicitly detailed in this specific study's primary publication, the general protocol for IEL flow cytometry from duodenal biopsies involves mechanical and enzymatic digestion of the tissue to release IELs, followed by staining with a panel of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, TCRγδ) and analysis on a flow cytometer.[7]

Table 1: Key Efficacy Outcomes in the Phase 2a Gluten Challenge Study (NCT02637141)

| Outcome Measure | Placebo (n=20) | Ordesekimab 150 mg (n=22) | Ordesekimab 300 mg (n=22) |

| Change in VHCD Ratio (LS Mean Difference vs. Placebo) | - | -2.49% (p=0.73) | 6.39% (p=0.34) |

| Change in CD3+ IEL Density (% Difference vs. Placebo) | - | -14.32% (p=0.47) | -41.24% (p=0.03) |

| Diarrhea (BSFS) Improvement vs. Placebo | - | Nominal p=0.01 | Nominal p=0.0002 |

Data sourced from Lähdeaho et al., 2019.[6]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 2a Gluten Challenge Study (NCT02637141)

| Adverse Event Category | Placebo (n=20) | Ordesekimab 150 mg (n=22) | Ordesekimab 300 mg (n=22) |

| Any TEAE | 19 (95%) | 21 (95%) | 20 (91%) |

| Gastrointestinal Disorders | 13 (65%) | 17 (77%) | 16 (73%) |

Data sourced from Lähdeaho et al., 2019.[6]

This study evaluated ordesekimab in patients with refractory celiac disease type II (RCD-II), a more severe form of the disease.[8]

Table 3: Key Efficacy Outcomes in the Phase 2a RCD-II Study (NCT02633020)

| Outcome Measure | Placebo (n=9) | Ordesekimab 8 mg/kg (n=19) |

| Change in Aberrant IELs (% LS Mean Difference) | - | -4.85% (p=0.75) |

| Change in VHCD Ratio (% Difference) | - | 10.67% (p=0.66) |

| Improvement in Diarrhea (BSFS) | Increased (22% to 44%) | Decreased (53% to 37%) (nominal p=0.0008 vs. placebo) |

Data sourced from Cellier et al., 2019.[8]

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 2a RCD-II Study (NCT02633020)

| Adverse Event | Placebo (n=9) | Ordesekimab 8 mg/kg (n=19) |

| Any TEAE | 8 (89%) | 17 (89%) |

| Nasopharyngitis | 1 (11%) | 8 (42%) |

Data sourced from Cellier et al., 2019.[8]

This dose-finding study evaluated three different doses of ordesekimab in adults with non-responsive celiac disease.[9][10]

The primary efficacy endpoint, which was the change from baseline in abdominal symptoms, was not met.[10] None of the secondary efficacy endpoints were met either.[10] However, the treatment was well-tolerated and no new safety signals were identified.[10]

Vitiligo

This ongoing study is evaluating the efficacy and safety of ordesekimab for inducing repigmentation in adults with vitiligo.[11][12]

This is a randomized, double-blind, placebo-controlled trial.[11] Participants are randomized 2:1 to receive either 300 mg of ordesekimab or placebo subcutaneously every two weeks for 10 weeks.[11] The primary endpoint is the proportion of participants achieving at least a 35% improvement from baseline in the Face Vitiligo Area Scoring Index (F-VASI) at week 24.[11] Secondary endpoints include total body repigmentation and safety.[11] The study also includes a provision for participants to receive narrow-band UVB (nbUVB) phototherapy if they do not show a sufficient response by week 24.[11]

Enrollment for this study is complete, and the estimated study completion date is in April 2025.[13] Detailed results are not yet available.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data from human clinical trials of ordesekimab are not extensively published. Preclinical studies in cynomolgus monkeys with a surrogate antibody showed approximately dose-proportional pharmacokinetics and a rapid and marked reduction in NK cell counts, which served as a pharmacodynamic biomarker of IL-15 inhibition.

Conclusion

Ordesekimab is a rationally designed biologic that targets a key cytokine in the pathophysiology of certain autoimmune diseases. While it has shown some signals of clinical activity, particularly in improving symptoms in some celiac disease patient populations, it has not consistently met its primary endpoints in later-phase studies for this indication. The results of the ongoing study in vitiligo will provide further insights into the therapeutic potential of IL-15 blockade with ordesekimab. The development of ordesekimab highlights the complexities of targeting cytokine pathways in autoimmune diseases and underscores the importance of selecting appropriate patient populations and clinical endpoints.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6 Celiac Disease Therapies to Watch Out [delveinsight.com]

- 4. Is There a Future Without Gluten Restrictions for Celiac Patients? Update on Current Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow cytometric analysis of duodenal intraepithelial lymphocytes (celiac lymphogram): A diagnostic test for celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Redirecting to https://onderzoekmetmensen.nl/en/trial/52134 [onderzoekmetmensen.nl]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Vitiligo Research Foundation [vrfoundation.org]

- 13. REVEAL Study Completes Enrollment | Immune Tolerance Network [immunetolerance.org]

The Role of Interleukin-15 in Refractory Celiac Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Refractory celiac disease (RCD) represents a severe and challenging form of celiac disease characterized by persistent or recurrent malabsorptive symptoms and villous atrophy despite strict adherence to a gluten-free diet for at least 12 months.[1] A growing body of evidence implicates the cytokine Interleukin-15 (IL-15) as a central player in the immunopathology of RCD, particularly in its more severe form, RCD type II, which carries a high risk of progression to enteropathy-associated T-cell lymphoma (EATL).[2][3] This technical guide provides an in-depth overview of the critical role of IL-15 in the pathogenesis of RCD, presents key quantitative data from clinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved.

Pathogenesis of IL-15 in Refractory Celiac Disease

In the context of celiac disease, the intestinal mucosa exhibits a significant upregulation of IL-15 expression in both the lamina propria and the intestinal epithelium.[4][5] This overexpression is a hallmark of the disease and is believed to be a key driver of the chronic inflammation and tissue damage observed. In RCD, this IL-15-driven pathology is amplified and becomes uncoupled from the initial gluten trigger.

1.1. Promotion of Intraepithelial Lymphocyte (IEL) Survival and Proliferation:

IL-15 plays a crucial role in the homeostasis and survival of intraepithelial lymphocytes (IELs). In RCD, particularly RCD type II, sustained high levels of IL-15 in the epithelium lead to the expansion of a clonal population of aberrant IELs.[4] These aberrant IELs are characterized by a lack of surface CD3 and T-cell receptor (TCR) expression but retain intracellular CD3ε (sCD3-, iCD3+).[6] IL-15 promotes the survival of these aberrant IELs by activating anti-apoptotic pathways, thereby contributing to their accumulation in the intestinal epithelium.[6]

1.2. Enhancement of IEL Cytotoxicity:

IL-15 is a potent activator of IEL cytotoxic functions. It induces the expression of activating receptors like NKG2D on IELs and promotes their ability to kill intestinal epithelial cells in a TCR-independent manner.[2][5] This IL-15-driven cytotoxicity is a major contributor to the persistent villous atrophy seen in RCD, even in the absence of dietary gluten.

1.3. Disruption of Immune Homeostasis:

IL-15 disrupts the normal regulatory mechanisms that maintain immune homeostasis in the gut. It has been shown to interfere with the immunosuppressive signaling of Transforming Growth Factor-beta (TGF-β) by activating the c-Jun N-terminal kinase (JNK) pathway.[2] This inhibition of TGF-β signaling further fuels the chronic inflammatory state in the intestinal mucosa.

1.4. Signaling Pathways:

The pathogenic effects of IL-15 in RCD are mediated through several key signaling pathways. Upon binding to its receptor complex (IL-15Rα, IL-2/15Rβ, and the common γ-chain), IL-15 activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly JAK3 and STAT5.[2] This leads to the transcription of target genes involved in cell survival and proliferation. Additionally, IL-15 activates the Phosphatidylinositol 3-kinase (PI3K) and JNK pathways, which contribute to the resistance of effector T-cells to regulation and the promotion of a pro-inflammatory environment.[2][5]

Quantitative Data on IL-15 and IELs in Refractory Celiac Disease

The following tables summarize key quantitative findings from studies on IL-15 and IEL populations in RCD.

Table 1: Intraepithelial Lymphocyte (IEL) Populations in Celiac Disease and Refractory Celiac Disease

| Cell Population | Healthy Controls | Active Celiac Disease | Refractory Celiac Disease Type I (RCD-I) | Refractory Celiac Disease Type II (RCD-II) | Reference |

| Aberrant IELs (sCD3-, iCD3+) | Not typically present | < 5% | < 20% | > 20-25% of total IELs | [6] |

| γδ T-cells (% of total IELs) | ~5% | Increased | Increased | Normal or decreased | [6] |

Table 2: Quantitative Results from a Phase 2a Clinical Trial of AMG 714 (Anti-IL-15 mAb) in RCD Type II

| Endpoint | AMG 714 Group (n=19) | Placebo Group (n=9) | p-value | Reference |

| Change from baseline in aberrant IELs (% of total IELs) at 12 weeks | -4.85% (90% CI -30.26 to 20.56) | 0.75 | [6][7][8] | |

| Change from baseline in aberrant IELs with respect to epithelial cells at 12 weeks | -38.22% (90% CI -95.73 to 19.29) | 0.18 | [6][7][8] | |

| Proportion of patients with diarrhea (BSFS score) at 12 weeks | Decreased from 53% to 37% | Increased from 22% to 44% | 0.0008 | [6][7] |

Table 3: IL-15 and IL-15Rα mRNA Expression in Celiac Disease

| Molecule | Non-Celiac Controls | Celiac Disease (Gluten-Free Diet) | Active Celiac Disease | p-value (vs. Controls) | Reference |

| IL-15Rα mRNA (median arbitrary units) | 0.795 | 4.320 | 7.921 | GFD: p=0.0334, Active: p=0.0062 | [9][10] |

Experimental Protocols

3.1. Immunohistochemistry for IL-15 in Human Intestinal Tissue

This protocol outlines the general steps for detecting IL-15 protein expression in formalin-fixed, paraffin-embedded (FFPE) human intestinal biopsies.

-

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes), and 50% (1 change, 3 minutes).

-

Rinse in distilled water.

-

-

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

3. Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with phosphate-buffered saline (PBS).

-

-

4. Blocking:

-

Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

-

-

5. Primary Antibody Incubation:

-

Incubate with a primary antibody against human IL-15 at an optimized dilution overnight at 4°C.

-

-

6. Secondary Antibody and Detection:

-

Wash slides with PBS.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

-

7. Chromogen Development:

-

Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired staining intensity is reached.

-

-

8. Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium.

-

3.2. Flow Cytometry for Intraepithelial Lymphocyte (IEL) Analysis

This protocol describes the isolation and immunophenotyping of IELs from human duodenal biopsies.

-

1. IEL Isolation:

-

Wash fresh duodenal biopsies in RPMI 1640 medium.

-

Incubate biopsies in a solution containing dithiothreitol (DTT) and ethylenediaminetetraacetic acid (EDTA) to detach epithelial cells and IELs.

-

Vortex and filter the cell suspension through a nylon mesh to remove debris.

-

Purify lymphocytes from epithelial cells using a density gradient centrifugation (e.g., Percoll).

-

-

2. Cell Staining:

-

Wash the isolated IELs in flow cytometry staining buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide).

-

For surface staining, incubate cells with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD103, TCRγδ) for 30 minutes on ice in the dark.

-

For intracellular staining (for iCD3), first perform surface staining, then fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Incubate the permeabilized cells with an anti-CD3ε antibody.

-

-

3. Data Acquisition and Analysis:

-

Wash the stained cells and resuspend in staining buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to gate on the lymphocyte population and quantify the percentages of different IEL subsets, including the aberrant sCD3-, iCD3+ population.

-

3.3. Organ Culture of Human Small Intestinal Biopsies

This protocol allows for the ex vivo study of the effects of gliadin or other stimuli on the intestinal mucosa.

-

1. Biopsy Preparation:

-

Place fresh duodenal biopsies on a sterile filter paper or a metal grid in a petri dish.

-

-

2. Culture Medium:

-

Add culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine) to the dish, ensuring the biopsy is at the air-liquid interface.

-

-

3. Stimulation:

-

For gliadin challenge, add a peptic-tryptic digest of gliadin to the culture medium at a predetermined concentration.

-

-

4. Incubation:

-

Incubate the cultures in a humidified incubator at 37°C with 5% CO2 for a specified period (e.g., 24-48 hours).

-

-

5. Analysis:

-

After incubation, the biopsy tissue can be processed for histology, immunohistochemistry, or RNA/protein extraction for further analysis. The culture supernatant can also be collected to measure cytokine levels.

-

Visualizations

4.1. Signaling Pathways

Caption: IL-15 signaling pathways in refractory celiac disease.

4.2. Experimental Workflow

Caption: Experimental workflow for studying IL-15 in RCD.

4.3. Logical Relationships

References

- 1. Gliadin induced changes in the expression of MHC-class II antigens by human small intestinal epithelium. Organ culture studies with coeliac disease mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Organ culture of mucosal biopsies of human small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin 15: a key to disrupted intraepithelial lymphocyte homeostasis and lymphomagenesis in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IL-15: a central regulator of celiac disease immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Higher constitutive IL15Rα expression and lower IL-15 response threshold in coeliac disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

An In-depth Technical Guide to the Binding Characteristics of DPA-714 with the Translocator Protein (TSPO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of DPA-714, a high-affinity ligand for the 18 kDa translocator protein (TSPO). DPA-714 is a pyrazolopyrimidine derivative that has garnered significant interest as a positron emission tomography (PET) imaging agent for visualizing neuroinflammation and other pathologies associated with TSPO upregulation. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways associated with DPA-714's interaction with TSPO.

Core Binding Characteristics of DPA-714

DPA-714 exhibits high affinity and selectivity for the translocator protein. In vitro binding studies have consistently demonstrated its potent interaction with TSPO, making it a valuable tool for both research and potential clinical applications.[1][2][3]

Quantitative Binding Data

The binding affinity of DPA-714 for TSPO has been determined through competitive radioligand binding assays. The key quantitative metrics are summarized in the table below.

| Ligand | Ki (nM) | Receptor Source | Radioligand | Reference |

| DPA-714 | 7.0 ± 0.4 | Rat kidney membranes | [3H]PK11195 | [2] |

| PK11195 (Reference) | 9.3 ± 0.5 | Rat kidney membranes | [3H]PK11195 | [2][4] |

| DPA-713 | 4.7 ± 0.2 | Rat kidney membranes | [3H]PK11195 | [2] |

Ki represents the inhibition constant and is a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity.

Selectivity Profile

A crucial characteristic of a targeted ligand is its selectivity for the intended receptor over other potential binding sites. DPA-714 has been shown to be highly selective for TSPO, with negligible affinity for the central benzodiazepine receptor (CBR).[2] This high selectivity is critical for its use as a specific imaging agent, as it minimizes off-target binding and ensures that the observed signal accurately reflects TSPO expression.

| Ligand | Receptor | Binding Affinity | Reference |

| DPA-714 | Central Benzodiazepine Receptor (CBR) | Negligible | [2] |

| PK11195 | Central Benzodiazepine Receptor (CBR) | Negligible | [2] |

| DPA-713 | Central Benzodiazepine Receptor (CBR) | Negligible | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of DPA-714 to TSPO.

In Vitro Radioligand Competitive Binding Assay

This protocol outlines the methodology for determining the binding affinity of DPA-714 for TSPO using a competitive binding assay with [3H]PK11195 as the radioligand and rat kidney membranes as the source of TSPO.

Materials:

-

Rat kidney tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

[3H]PK11195 (specific activity ~80 Ci/mmol)

-

Unlabeled DPA-714

-

Unlabeled PK11195 (for determining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Polypropylene assay tubes

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat kidneys in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction containing the membranes.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store membrane preparations at -80°C until use.

-

-

Binding Assay:

-

In polypropylene tubes, add the following in order:

-

100 µL of assay buffer

-

50 µL of various concentrations of unlabeled DPA-714 (typically ranging from 10-11 to 10-5 M) or assay buffer for total binding.

-

50 µL of a high concentration of unlabeled PK11195 (e.g., 10 µM) for determining non-specific binding.

-

50 µL of [3H]PK11195 at a final concentration of approximately 1-2 nM.

-

50 µL of the membrane preparation (typically 50-100 µg of protein).

-

-

The final assay volume is 250 µL.

-

Incubate the tubes at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Wash the filters rapidly with three 4 mL aliquots of ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (DPA-714).

-

Determine the IC50 value (the concentration of DPA-714 that inhibits 50% of the specific binding of [3H]PK11195) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental workflow for the in vitro radioligand competitive binding assay.

In Vitro Steroidogenesis Assay

This assay measures the functional activity of DPA-714 by quantifying its ability to stimulate the synthesis of pregnenolone, a key step in steroidogenesis that is mediated by TSPO.

Materials:

-

Rat C6 glioma cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum

-

DPA-714

-

PK11195 (as a positive control)

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Pregnenolone radioimmunoassay (RIA) kit or LC-MS/MS for quantification

Procedure:

-

Cell Culture:

-

Culture rat C6 glioma cells in appropriate cell culture medium until they reach a suitable confluency.

-

-

Steroidogenesis Stimulation:

-

Wash the cells with assay buffer.

-

Incubate the cells with various concentrations of DPA-714 or PK11195 in assay buffer for a defined period (e.g., 2 hours) at 37°C. A vehicle control (e.g., DMSO) should also be included.

-

-

Pregnenolone Quantification:

-

Collect the cell culture supernatant.

-

Quantify the concentration of pregnenolone in the supernatant using a commercially available RIA kit or by a sensitive analytical method like LC-MS/MS.

-

-

Data Analysis:

-

Express the amount of pregnenolone produced as a percentage of the basal level (vehicle control).

-

Compare the stimulatory effect of DPA-714 to that of the reference compound PK11195.

-

TSPO Signaling Pathway in Steroidogenesis

TSPO is located on the outer mitochondrial membrane and plays a crucial role in the translocation of cholesterol from the cytoplasm into the mitochondria, which is the rate-limiting step in the synthesis of all steroid hormones.[5][6] DPA-714, as a TSPO ligand, is believed to modulate this process.

The binding of ligands like DPA-714 to TSPO is thought to induce a conformational change in a multiprotein complex, which includes the voltage-dependent anion channel (VDAC) and the steroidogenic acute regulatory protein (StAR).[7][8] This facilitates the movement of cholesterol across the outer mitochondrial membrane. Once inside the intermembrane space, cholesterol is transferred to the inner mitochondrial membrane where it is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc).[9] Pregnenolone then serves as the precursor for the synthesis of all other steroid hormones.

TSPO-mediated signaling pathway for pregnenolone synthesis.

In Vivo Binding Characteristics

The binding of [18F]DPA-714 to TSPO in living organisms has been extensively studied using PET imaging. These studies have confirmed the high specificity of DPA-714 for TSPO in vivo.[10][11][12]

PET Imaging Protocol Synopsis

-

Radiotracer: [18F]DPA-714 is synthesized via nucleophilic substitution.[10]

-

Administration: The radiotracer is administered intravenously to the subject (animal or human).[10][13]

-

Image Acquisition: Dynamic PET scans are typically acquired over 60-90 minutes.[14][15]

-

Specificity Confirmation: To confirm that the PET signal is specific to TSPO binding, blocking studies are performed. This involves pre-treating the subject with a high dose of a non-radiolabeled TSPO ligand, such as PK11195 or unlabeled DPA-714, which competes for binding with [18F]DPA-714 and leads to a significant reduction in the PET signal in TSPO-rich regions.[2][4][12]

-

Data Analysis: Time-activity curves are generated for various regions of interest to quantify the uptake and binding of the radiotracer.

In vivo studies have shown that [18F]DPA-714 exhibits favorable properties for a PET radioligand, including good brain penetration and a low level of non-specific binding.[4][15] These characteristics, combined with its high affinity and selectivity, make [18F]DPA-714 a promising tool for the non-invasive imaging of TSPO expression in a variety of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. DPA-714 - Wikipedia [en.wikipedia.org]

- 4. The translocator protein ligand [18F]DPA-714 images glioma and activated microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. academic.oup.com [academic.oup.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Translocator protein - Wikipedia [en.wikipedia.org]

- 9. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of PET Imaging Performance of the TSPO Radioligand [18F]DPA-714 in Mouse and Rat Models of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [18F]DPA-714 PET imaging of translocator protein TSPO (18 kDa) in the normal and excitotoxically-lesioned nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 15. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of DPA-714

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPA-714, a pyrazolopyrimidine acetamide derivative, is a high-affinity and selective ligand for the 18 kDa translocator protein (TSPO). TSPO is upregulated in activated microglia and other cell types associated with neuroinflammation and various pathologies, making it a valuable biomarker for imaging these conditions with Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the synthesis and chemical properties of DPA-714, including its radiolabeled form, [¹⁸F]DPA-714. Detailed experimental protocols for its synthesis, radiolabeling, and key in vitro assays are presented. Furthermore, this guide summarizes its binding affinity, selectivity, and pharmacokinetic profile in tabular formats for ease of comparison and discusses its role in relevant signaling pathways, illustrated with diagrams.

Synthesis of DPA-714

The synthesis of DPA-714 is typically achieved through a multi-step process, culminating in the coupling of a pyrazolopyrimidine core with a fluoroethoxy side chain. For radiolabeling with fluorine-18, a tosylate precursor is first synthesized to facilitate nucleophilic substitution with the [¹⁸F]fluoride ion.

Non-radiolabeled Synthesis of DPA-714

The synthesis of DPA-714 involves the Mitsunobu coupling of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide with 2-fluoroethanol.[1]

Starting Materials:

-

N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide

-

2-Fluoroethanol

-

Diisopropyl azodicarboxylate (DIAD)

-

Triphenylphosphine (PPh₃)

-

N,N-Dimethylformamide (DMF)

Reaction Scheme:

Experimental Protocol:

-

To a solution of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide (1.0 eq) and 2-fluoroethanol (2.2 eq) in dry DMF, triphenylphosphine (2.2 eq) is added.

-

The mixture is stirred at room temperature, and diisopropyl azodicarboxylate (DIAD) (2.2 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 48 hours.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to yield DPA-714 as a solid.

| Parameter | Value | Reference |

| Yield | 47% | [1] |

| Solvent | Dry DMF | [1] |

| Reagents | DIAD, Triphenylphosphine | [1] |

| Reaction Time | 48 hours | [1] |

| Temperature | Room Temperature | [1] |

| Purification | Column Chromatography | [1] |

Synthesis of the Tosylate Precursor for Radiolabeling

The tosylate precursor, 2-(4-(3-(2-(diethylamino)-2-oxoethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)phenoxy)ethyl 4-methylbenzenesulfonate, is synthesized for the subsequent radiolabeling with [¹⁸F]fluoride.

Starting Materials:

-

N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide

-

Toluene-4-sulfonic acid 2-hydroxy-ethyl ester

-

Diisopropyl azodicarboxylate (DIAD)

-

Triphenylphosphine (PPh₃)

-

N,N-Dimethylformamide (DMF)

Experimental Protocol:

-

To a solution of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide (1.0 eq) and toluene-4-sulfonic acid 2-hydroxy-ethyl ester (2.2 eq) in dry DMF, triphenylphosphine (2.2 eq) is added.

-

The mixture is stirred, and DIAD (2.2 eq) is added.

-

The reaction is stirred at room temperature for 20 hours.

-

The solvent is evaporated, and the residue is purified by column chromatography to give the tosylate precursor.[2]

Radiosynthesis of [¹⁸F]DPA-714

[¹⁸F]DPA-714 is synthesized via a nucleophilic substitution reaction on the tosylate precursor with [¹⁸F]fluoride.

Experimental Protocol:

-

Cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

-

The [¹⁸F]fluoride is eluted into a reaction vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

The solvent is removed by azeotropic distillation.

-

A solution of the tosylate precursor in a suitable solvent (e.g., acetonitrile or DMSO) is added to the dried [¹⁸F]fluoride-Kryptofix complex.

-

The reaction mixture is heated at a high temperature (e.g., 85-165°C) for a short duration (e.g., 5-10 minutes).

-

The crude product is purified by semi-preparative high-performance liquid chromatography (HPLC).

-

The collected fraction containing [¹⁸F]DPA-714 is reformulated in a physiologically compatible solution for injection.

| Parameter | Value | Reference |

| Radiochemical Yield | 16-71% (decay-corrected) | [1][3] |

| Specific Activity | 117-350 GBq/µmol | [3] |

| Synthesis Time | ~40-90 minutes | [1][4] |

Chemical and Pharmacological Properties

DPA-714 exhibits high affinity and selectivity for TSPO, along with favorable pharmacokinetic properties for in vivo imaging.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₇FN₄O₂ | [5] |

| Molar Mass | 398.48 g/mol | [5] |

| Log D (pH 7.4) | 2.44 | [1] |

| Melting Point | 160-163 °C | [1] |

Pharmacological Properties

| Property | Value | Species/Assay | Reference |

| TSPO Binding Affinity (Ki) | 7.0 ± 0.4 nM | Rat kidney membranes | [1][5] |

| Selectivity | Negligible affinity for the central benzodiazepine receptor (CBR) | Rat brain tissue | [1] |

| Functional Activity | Stimulates pregnenolone synthesis (80% above baseline) | Rat C6 glioma cells | [1] |

Pharmacokinetic Properties

| Property | Observation | Species | Reference |

| Blood-Brain Barrier Penetration | Rapid penetration and good retention in the brain | Baboon | [1] |

| Metabolism | Extensively metabolized into more polar derivatives. The main route of elimination is hepatobiliary for the unchanged drug and urinary for metabolites. | Rat, Baboon, Human | [4][6] |

| In Vivo Specificity | Uptake in TSPO-rich regions is blockable by co-administration of unlabeled DPA-714 or PK11195. | Rat, Baboon | [1] |

| Metabolic Stability in Brain | ~54% of radioactivity in the brain is the parent compound 90 minutes post-injection. | Rat |

Key Experimental Protocols

In Vitro TSPO Binding Assay

Objective: To determine the binding affinity (Ki) of DPA-714 for TSPO.

Materials:

-

Rat kidney membranes (source of TSPO)

-

[³H]PK11195 (radioligand)

-

DPA-714 (test compound)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Rat kidney membranes are homogenized and prepared.

-

A constant concentration of [³H]PK11195 is incubated with the membrane preparation in the presence of varying concentrations of DPA-714.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC₅₀ value (concentration of DPA-714 that inhibits 50% of the specific binding of [³H]PK11195) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

In Vitro Steroidogenesis Assay

Objective: To assess the functional activity of DPA-714 by measuring its effect on pregnenolone synthesis.

Materials:

-

Rat C6 glioma cells

-

DPA-714

-

Cell culture medium

-

Reagents for pregnenolone quantification (e.g., radioimmunoassay kit)

Procedure:

-

Rat C6 glioma cells are cultured under standard conditions.

-

The cells are treated with DPA-714 at a specific concentration (e.g., 40 µM).

-

The cells are incubated for a defined period (e.g., 2 hours).

-

At the end of the incubation, the amount of pregnenolone released into the culture medium is quantified using a suitable method, such as a radioimmunoassay (RIA) or ELISA.

-

The results are compared to a baseline (untreated cells) and a positive control (e.g., a known steroidogenesis inducer).[1]

Signaling Pathways and Experimental Workflows

Synthesis and Radiolabeling Workflow

The following diagram illustrates the general workflow for the synthesis of DPA-714 and its subsequent radiolabeling with Fluorine-18.

Caption: Workflow for DPA-714 synthesis and radiolabeling.

Historical View of TSPO-Mediated Steroidogenesis

Historically, TSPO has been implicated in the transport of cholesterol into the mitochondria, a rate-limiting step in steroidogenesis. While this role is currently under debate, the following diagram illustrates the traditionally proposed pathway.

Caption: Traditional model of TSPO's role in steroidogenesis.

TSPO in Inflammatory Signaling

TSPO is implicated in various cellular processes related to inflammation and apoptosis, although the exact mechanisms are still under investigation. The following diagram provides a simplified overview of some of the signaling pathways potentially modulated by TSPO activity.

Caption: Overview of TSPO's involvement in cellular signaling.

Conclusion

DPA-714 is a valuable molecular tool for the in vivo imaging of TSPO expression, which is associated with a range of pathological conditions, most notably neuroinflammation. Its synthesis, while requiring multiple steps, is well-established, and its radiolabeling with fluorine-18 allows for its use in PET imaging. The favorable chemical and pharmacological properties of DPA-714, including its high affinity and selectivity for TSPO and its ability to cross the blood-brain barrier, make it a promising candidate for both preclinical research and clinical applications. Further investigation into the precise signaling pathways modulated by DPA-714 binding to TSPO will undoubtedly provide deeper insights into its mechanism of action and its potential as a therapeutic agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Radiosynthesis and Preclinical Evaluation of [18F]F-DPA, A Novel Pyrazolo[1,5a]pyrimidine Acetamide TSPO Radioligand, in Healthy Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minireview: Translocator Protein (TSPO) and Steroidogenesis: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

DPA-714 for Imaging Microglial Activation: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. Microglia, the resident immune cells of the central nervous system (CNS), are key players in orchestrating this inflammatory response. Activated microglia upregulate the expression of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. This upregulation makes TSPO a valuable biomarker for imaging neuroinflammation in vivo using Positron Emission Tomography (PET).

DPA-714, or N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, is a second-generation TSPO PET radioligand that has demonstrated significant advantages over earlier tracers. Its high affinity and specificity for TSPO, coupled with favorable pharmacokinetics, have established [¹⁸F]DPA-714 as a leading tool for the quantitative assessment of microglial activation in both preclinical and clinical research. This technical guide provides a comprehensive overview of DPA-714, including its mechanism of action, comparative binding affinities, detailed experimental protocols, and data analysis methodologies.

Mechanism of Action and TSPO Signaling

DPA-714 binds with high affinity to the TSPO located on the outer mitochondrial membrane of activated microglia. While the precise signaling cascade initiated by ligand binding is still under investigation, it is understood to play a role in modulating microglial functions. Upon activation by stimuli such as lipopolysaccharide (LPS) or in disease states, microglia transition from a resting to an activated phenotype, a process accompanied by a significant increase in TSPO expression. The binding of endogenous or exogenous ligands, like DPA-714, to TSPO is thought to influence microglial activity, including the production of reactive oxygen species and cytokines.

Quantitative Data Presentation

A key advantage of DPA-714 is its high binding affinity for TSPO, which is comparable to or greater than other commonly used ligands. The following tables summarize key quantitative data for DPA-714 and provide a comparison with the first-generation ligand, [¹¹C]PK11195, and another second-generation ligand, [¹¹C]PBR28.

Table 1: In Vitro Binding Affinities (Ki) of TSPO Ligands

| Ligand | Ki (nM) | Reference Tissue | Species | Citation |

| DPA-714 | 7.0 ± 0.4 | Rat Kidney | Rat | [1] |

| [¹¹C]PK11195 | 9.3 ± 0.5 | Rat Kidney | Rat | [1] |

| [¹¹C]PBR28 | 8.07 | Not Specified | Not Specified | [2] |

Table 2: Comparative In Vivo Uptake in a Rat Model of Neuroinflammation

| Radiotracer | Ipsilateral/Contralateral Uptake Ratio | Binding Potential (BPnd) | Citation |

| [¹⁸F]DPA-714 | 4.30 ± 0.30 | 3.08 ± 0.67 | [3] |

| [¹¹C]PK11195 | 2.27 ± 0.08 | Not Reported | [3] |

Table 3: Standardized Uptake Values (SUV) in a Mouse Model of Alzheimer's Disease

| Brain Region | [¹⁸F]DPA-714 SUV (TG mice) | [¹⁸F]DPA-714 SUV (WT mice) | Time Post-Injection | Citation |

| Cortex | 3.08 ± 0.17 %ID/g | 2.06 ± 0.22 %ID/g | 40-50 min | [4] |

| Hippocampus | 3.80 ± 0.44 %ID/g | 2.13 ± 0.49 %ID/g | 40-50 min | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving [¹⁸F]DPA-714.

Radiolabeling of [¹⁸F]DPA-714

The radiosynthesis of [¹⁸F]DPA-714 is typically achieved through a one-step nucleophilic substitution reaction.

-

[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by proton bombardment of [¹⁸O]H₂O in a cyclotron.

-

[¹⁸F]Fluoride Trapping and Elution: The produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge (e.g., QMA). The cartridge is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: The eluted [¹⁸F]fluoride is dried by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature (e.g., 105°C).

-

Radiolabeling Reaction: The tosylate precursor of DPA-714 (2 mg) dissolved in a suitable solvent (e.g., 300 µL of acetonitrile) is added to the dried [¹⁸F]fluoride. The reaction mixture is heated at a specific temperature (e.g., 105°C) for a defined time (e.g., 10 minutes)[4].

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected [¹⁸F]DPA-714 fraction is reformulated into a physiologically acceptable solution (e.g., saline with a low percentage of ethanol) for injection.

In Vivo PET Imaging Protocol (Rodent Model)

This protocol outlines a typical PET imaging study in a rodent model of neuroinflammation.

-

Animal Preparation: The animal (e.g., rat or mouse) is anesthetized using isoflurane (e.g., 2-2.5% in 100% oxygen). Body temperature is maintained using a heating pad. A tail vein catheter is placed for radiotracer injection.

-

Radiotracer Administration: A bolus of [¹⁸F]DPA-714 (e.g., ~150 µCi for mice) is injected intravenously via the tail vein catheter[5].

-

PET Data Acquisition: Dynamic PET scanning is initiated simultaneously with the injection and continues for a specified duration (e.g., 60-90 minutes)[6]. For static scans, acquisition may begin at a later time point (e.g., 50 minutes post-injection for 20 minutes)[5].

-

Attenuation Correction: A transmission scan using a radioactive source (e.g., ¹³⁷Cs) or a CT scan is performed for attenuation correction of the emission data.

-

Image Reconstruction: The acquired PET data are reconstructed using an appropriate algorithm, such as Ordered Subset Expectation Maximization (OSEM), with corrections for decay, scatter, randoms, and attenuation[7].

Ex Vivo Autoradiography Protocol

Ex vivo autoradiography provides a high-resolution visualization of radiotracer distribution in tissue sections.

-

Tissue Collection: Following the in vivo PET scan, the animal is euthanized, and the brain is rapidly extracted and frozen in isopentane cooled with dry ice.

-

Cryosectioning: The frozen brain is sectioned into thin slices (e.g., 20 µm) using a cryostat.

-

Exposure: The brain sections are apposed to a phosphor imaging plate or autoradiographic film for a duration determined by the radioactivity in the tissue.

-

Image Acquisition: The imaging plate is scanned using a phosphor imager to generate a digital autoradiogram.

-

Data Analysis: The intensity of the signal in different brain regions is quantified using densitometry software.

PET Data Analysis

Quantitative analysis of dynamic PET data is crucial for determining the extent of microglial activation.

-

Image Co-registration: The dynamic PET images are co-registered with an anatomical MRI of the same subject to facilitate the delineation of regions of interest (ROIs).

-

Region of Interest (ROI) Definition: ROIs are drawn on the co-registered MRI for specific brain structures (e.g., cortex, hippocampus, striatum) and a reference region (often the cerebellum for TSPO imaging, though this can be pathology-dependent)[8].

-

Time-Activity Curve (TAC) Generation: The mean radioactivity concentration within each ROI is calculated for each time frame of the dynamic scan to generate TACs.

-

Quantitative Analysis:

-

Standardized Uptake Value (SUV): For static scans or specific time frames of a dynamic scan, the SUV is calculated as: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])[9].

-

Kinetic Modeling: For dynamic scans with arterial blood sampling, compartment models (e.g., two-tissue compartment model) can be used to estimate kinetic parameters such as the total distribution volume (Vₜ).

-

Reference Tissue Models: When arterial blood sampling is not feasible, reference tissue models (e.g., Logan graphical analysis) can be used with a reference region to estimate the binding potential (BPnd)[8].

-

Mandatory Visualizations

Conclusion

[¹⁸F]DPA-714 has emerged as a robust and reliable PET radiotracer for the in vivo imaging and quantification of microglial activation. Its high affinity for TSPO and favorable imaging characteristics provide researchers and drug development professionals with a powerful tool to study the role of neuroinflammation in a variety of CNS disorders. The standardized protocols and quantitative analysis methods outlined in this guide are intended to facilitate the successful implementation of [¹⁸F]DPA-714 PET imaging in both basic and translational research, ultimately contributing to a better understanding of neuroinflammatory processes and the development of novel therapeutic interventions.

References

- 1. Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer’s Disease Model Mice and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [18F]DPA-714: Direct Comparison with [11C]PK11195 in a Model of Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Initial evaluation in healthy humans of [18F]DPA-714, a potential PET biomarker for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence of neuroinflammation in fibromyalgia syndrome: a [18F]DPA-714 positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of PET Imaging Performance of the TSPO Radioligand [18F]DPA-714 in Mouse and Rat Models of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in TSPO Ligand Discovery: A Technical Guide to Novel Pyrazolopyrimidines

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and characterization of a new class of high-affinity pyrazolopyrimidine ligands for the 18 kDa Translocator Protein (TSPO). Overexpression of TSPO is a well-established biomarker for neuroinflammation and is increasingly recognized for its role in a variety of cancers, including glioma.[1][2] This document details the synthesis, structure-activity relationships (SAR), and preclinical evaluation of these novel compounds, offering a comprehensive resource for advancing the field of molecular imaging and targeted therapeutics.

The pyrazolopyrimidine scaffold has emerged as a particularly promising core structure for the development of TSPO-specific ligands.[3] Building upon the foundation of earlier compounds such as DPA-714, researchers have systematically modified the pyrazolopyrimidine core to significantly enhance binding affinity and selectivity.[4][5] This guide will focus on key derivatives, including the notable compound 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide, which has demonstrated a remarkable 36-fold increase in affinity compared to DPA-714.[4][6]

Quantitative Data Summary

The following tables summarize the binding affinities of key pyrazolopyrimidine TSPO ligands, providing a clear comparison of their potencies. The data is compiled from competitive binding assays using [³H]PK11195 as the radioligand.

| Compound ID | R1 | R2 | R3 | N-Substituents | Ki (nM) | Reference |

| DPA-714 (6a) | CH₃ | H | CH₃ | N,N-diethyl | 9.73 | [5] |

| VUIIS1008 (6b) | C₂H₅ | H | C₂H₅ | N,N-diethyl | 0.27 | [5] |

| 5a | CH₃ | H | CH₃ | N,N-dipropyl | 12.23 | [5] |

| 5b | C₂H₅ | H | C₂H₅ | N,N-dipropyl | 0.18 | [5] |

| GMA 15 | C₂H₅ | H | C₂H₅ | N-ethyl, N-phenyl | 0.06 | [7] |

| GMA 13 | C₂H₅ | H | C₂H₅ | N,N-dipropargyl | 0.90 | [3] |

| GMA 10 | C₂H₅ | H | C₂H₅ | N,N-dipropyl | 0.18 | [3] |

| GMA 11 | C₂H₅ | H | C₂H₅ | N-ethyl, N-methoxyethyl | 0.19 | [3] |

| GMA 12 | C₂H₅ | H | C₂H₅ | N,N-di(2-methoxyethyl) | 25.37 | [3] |

| GMA 9 | C₂H₅ | H | C₂H₅ | N-ethyl, N-isopropyl | 13.27 | [3] |

| GMA 7 | C₂H₅ | H | C₂H₅ | N-methyl, N-ethyl | 17.10 | [3] |

Table 1: Structure-Activity Relationship of Pyrazolopyrimidines with Varying Core Substitutions and N,N-disubstituted Acetamides.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of novel pyrazolopyrimidine TSPO ligands.

General Synthesis of Pyrazolopyrimidine Acetamides

The synthesis of the pyrazolopyrimidine scaffold is a multi-step process. A general route to N-acetamide substituted pyrazolopyrimidines is outlined below.[8]

-

Condensation: React a substituted phenylhydrazine with a β-ketoester in a suitable solvent (e.g., ethanol) under reflux to form the pyrazole intermediate.

-

Cyclization: The pyrazole intermediate is then reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of a catalyst (e.g., p-toluenesulfonic acid) to yield the pyrazolo[1,5-a]pyrimidine core.

-

Halogenation: The 3-position of the pyrazolo[1,5-a]pyrimidine core is halogenated, typically using N-bromosuccinimide or N-iodosuccinimide.

-

Acetamide Side Chain Introduction: The halogenated intermediate undergoes a palladium-catalyzed cross-coupling reaction with an appropriate acetamide derivative to introduce the N,N-disubstituted acetamide side chain.

-

Purification: The final compound is purified using column chromatography.

Radiolabeling with Fluorine-18

The radiosynthesis of ¹⁸F-labeled pyrazolopyrimidine ligands, such as [¹⁸F]VUIIS1008, is typically achieved through a one-step nucleophilic substitution.[9][10]

-

Precursor Preparation: A suitable leaving group, often a tosylate, is introduced onto the fluoroethoxy side chain of the non-radioactive ligand to create the labeling precursor.

-

¹⁸F-Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.

-

Elution and Azeotropic Drying: The [¹⁸F]fluoride is eluted with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water. The solvent is then removed by azeotropic distillation.

-

Radiolabeling Reaction: The dried K[¹⁸F]/Kryptofix 2.2.2. complex is reacted with the tosylated precursor in a suitable solvent (e.g., DMSO) at an elevated temperature (e.g., 165°C) for a short duration (e.g., 5 minutes).[9]

-

Purification: The reaction mixture is purified using semi-preparative HPLC to isolate the ¹⁸F-labeled product.

-

Formulation: The purified product is formulated in a physiologically compatible solution for in vivo administration.

Competitive Radioligand Binding Assay

The binding affinity of the novel compounds for TSPO is determined using a competitive radioligand binding assay with [³H]PK11195.[11][12]

-

Membrane Preparation: Membranes are prepared from a cell line or tissue known to express TSPO (e.g., C6 glioma cells, rat brain).[8] The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

-

Assay Setup: The assay is performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of [³H]PK11195, and a range of concentrations of the unlabeled test compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo PET Imaging in a Glioma Model

The in vivo performance of the ¹⁸F-labeled ligands is evaluated in preclinical models of glioma.[14][15]

-

Animal Model: An orthotopic glioma model is established by implanting glioma cells (e.g., C6) into the brain of rodents.

-

Radiotracer Administration: The ¹⁸F-labeled TSPO ligand is administered intravenously to the tumor-bearing animal.

-

PET/CT Imaging: Dynamic PET scans are acquired for a specified duration (e.g., 60-90 minutes) to visualize the biodistribution of the radiotracer. A CT scan is also performed for anatomical co-registration.

-

Blocking and Displacement Studies: To confirm the specificity of the radiotracer, blocking or displacement studies are performed. In a blocking study, a non-radioactive TSPO ligand is administered before the radiotracer. In a displacement study, the non-radioactive ligand is administered after the radiotracer has reached its peak uptake.[14]

-

Image Analysis: The PET images are reconstructed and analyzed to quantify the uptake of the radiotracer in the tumor and other tissues. The tumor-to-background ratio and binding potential are calculated.

-

Ex Vivo Validation: After imaging, tissues are harvested for ex vivo validation of TSPO expression using techniques such as immunohistochemistry or western blotting.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Figure 1: Simplified TSPO signaling pathways in cancer. Overexpression of TSPO can activate several downstream pathways that promote tumor growth and survival.[16]

Figure 2: Experimental workflow for the development and evaluation of novel pyrazolopyrimidine TSPO PET ligands.

Figure 3: Logical relationship of structure-activity for pyrazolopyrimidine TSPO ligands. Modifications at key positions significantly impact binding affinity.

References

- 1. Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Structure-Activity Relationships of 5,6,7-substituted Pyrazolopyrimidines: Discovery of a novel TSPO PET Ligand for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative, preclinical PET imaging of TSPO expression in glioma using [18F]PBR06 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radiosynthesis and Preclinical Evaluation of [18F]F-DPA, A Novel Pyrazolo[1,5a]pyrimidine Acetamide TSPO Radioligand, in Healthy Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Preclinical imaging evaluation of novel TSPO-PET ligand 2-(5,7-diethyl-2-(4-(2-[18F]fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide ([18F]VUIIS1008) in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical TSPO Ligand PET to Visualize Human Glioma Xenotransplants: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: AMG 714 (Ordesekimab)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ordesekimab, also known as AMG 714 or PRV-015, is a fully human immunoglobulin G1-kappa (IgG1κ) monoclonal antibody that specifically targets human interleukin-15 (IL-15).[1][2][3] IL-15 is a pro-inflammatory cytokine implicated in the pathogenesis of several autoimmune diseases, including celiac disease, rheumatoid arthritis, and psoriasis.[4][5] Ordesekimab is being investigated for its therapeutic potential in these conditions. These application notes provide a comprehensive overview of ordesekimab, including its mechanism of action, and detailed protocols for key in vitro assays.

Mechanism of Action

Ordesekimab functions by binding to IL-15 and inhibiting its interaction with the shared IL-2/IL-15 receptor beta (CD122) and common gamma (γc) chain (CD132) of the IL-15 receptor complex.[1][2] This blockade prevents downstream signaling pathways, including the JAK-STAT pathway, which are crucial for the proliferation and activation of immune cells such as intraepithelial lymphocytes (IELs) and natural killer (NK) cells.[1] Notably, ordesekimab does not interfere with the binding of IL-15 to the IL-15 receptor alpha (IL-15Rα) chain.[1][2]

IL-15 Signaling Pathway Inhibition by Ordesekimab

Clinical Development and Efficacy Data

Ordesekimab has been evaluated in several clinical trials for various autoimmune indications.

Celiac Disease

Phase 2a Study (CELIM-NRCD-001 / NCT02637141)

This study assessed the efficacy and safety of ordesekimab in adults with celiac disease on a gluten-free diet who underwent a gluten challenge.[6]

| Endpoint | Placebo | Ordesekimab (150 mg) | Ordesekimab (300 mg) |

| Change in Villous Height to Crypt Depth (VHCD) Ratio | |||

| Least Square Mean Difference vs. Placebo (95% CI) | - | -2.49% (-16.82 to 11.83) | 6.39% (-7.07 to 19.85) |

| p-value | - | 0.73 | 0.34 |

| Change in Intraepithelial Lymphocyte (IEL) Density | |||

| % Change vs. Placebo (95% CI) | - | -14.32% (-54.39 to 25.74) | -41.24% (-79.28 to -3.20) |

| Nominal p-value | - | 0.47 | 0.03 |

| Diarrhea (Bristol Stool Form Scale) | |||

| Nominal p-value vs. Placebo | - | 0.01 | 0.0002 |

Phase 2a Study in Refractory Celiac Disease Type II (CELIM-RCD-002 / NCT02633020)

This study evaluated ordesekimab in patients with refractory celiac disease type II.[7]

| Endpoint | Placebo (n=9) | Ordesekimab (8 mg/kg) (n=19) |

| Primary Endpoint | ||

| LS Mean Difference in Relative Change from Baseline in Aberrant IEL Percentage (90% CI) | - | -4.85% (-30.26 to 20.56) |

| p-value | - | 0.75 |

| Symptom Improvement | ||

| Proportion of patients with diarrhea (BSFS score) at week 12 | Increased from 22% to 44% | Decreased from 53% to 37% |

| Nominal p-value | - | 0.0008 |

| Adverse Events | ||

| Treatment-emergent AEs | 89% | 89% |

| Serious AEs | 11% | 26% |

| Most Common AE (Nasopharyngitis) | 11% | 42% |

Rheumatoid Arthritis

Ordesekimab has completed Phase 2 trials for rheumatoid arthritis.[8][9] Specific quantitative data from these trials are not detailed in the provided search results.

Psoriasis

A Phase 2 trial of ordesekimab in patients with moderate to severe psoriasis has been completed.[3] Detailed quantitative results are not available in the provided search results.

Experimental Protocols

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol is a general methodology for assessing the potential of ordesekimab to induce ADCC.

Materials:

-

Target cells (e.g., a cell line expressing IL-15Rα)

-

Effector cells (Peripheral Blood Mononuclear Cells - PBMCs, or isolated Natural Killer - NK cells)

-

Ordesekimab (AMG 714)

-

Isotype control antibody (human IgG1)

-

Recombinant human IL-15

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well U-bottom plates

-

Cytotoxicity detection kit (e.g., LDH release assay or flow cytometry-based assay)

Protocol:

-

Target Cell Preparation: Culture target cells to a sufficient density. On the day of the assay, harvest and wash the cells. If using a flow cytometry-based method, label the target cells with a fluorescent dye (e.g., CFSE).

-